
2-(3-Cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetamide is a heterocyclic compound that contains a pyridine moiety. Compounds containing pyridine rings are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities . The presence of a cyano group in the structure enhances its biological activity, making it a compound of interest in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetamide can be achieved through a multi-component reaction involving pyridine derivatives, cyanoacetamides, and thiols. One common method involves the reaction of 3-cyano-2-pyridone with thiols in the presence of a catalyst such as zinc chloride . The reaction is typically carried out under mild conditions, often in an aqueous medium or solvent-free environment .
Industrial Production Methods
Industrial production of this compound may involve scalable multi-component reactions using readily available starting materials. The use of heterogeneous catalysts, such as gold-cobalt supported on titanium dioxide, can enhance the efficiency and yield of the reaction . These methods are designed to be environmentally friendly and cost-effective, adhering to the principles of green chemistry.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: Thiols in the compound can be oxidized to disulfides under mild, metal-free conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) in aqueous medium.
Substitution: Various nucleophiles such as amines or alcohols under basic conditions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Oxidation: Disulfides.
Substitution: Substituted pyridine derivatives.
Reduction: Amines or other reduced pyridine derivatives.
Applications De Recherche Scientifique
2-(3-Cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing novel heterocyclic compounds with potential biological activities.
Biology: Studied for its anticancer properties, particularly against breast cancer cell lines.
Medicine: Potential use in developing new anticancer and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and functional materials.
Mécanisme D'action
The mechanism of action of 2-(3-Cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group and pyridine rings facilitate binding to these targets, leading to inhibition of specific pathways. For example, its anticancer activity may involve inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Cyano-6-(thiophen-2-yl)-4,4’-bipyridin-2-yloxy)acetohydrazide .
- 3-Cyano-4,6-diphenyl-2-(phenethylamino)pyridine .
- 2-(Pyridin-2-yl)pyrimidine derivatives .
Uniqueness
2-(3-Cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetamide is unique due to its specific combination of a cyano group and a sulfanylacetamide moiety, which enhances its biological activity and potential as a therapeutic agent. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in medicinal chemistry.
Propriétés
Numéro CAS |
118948-00-8 |
|---|---|
Formule moléculaire |
C13H10N4OS |
Poids moléculaire |
270.31 g/mol |
Nom IUPAC |
2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C13H10N4OS/c14-6-9-3-4-11(10-2-1-5-16-7-10)17-13(9)19-8-12(15)18/h1-5,7H,8H2,(H2,15,18) |
Clé InChI |
QXKJNSXWKYKBRV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=NC(=C(C=C2)C#N)SCC(=O)N |
Solubilité |
38.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


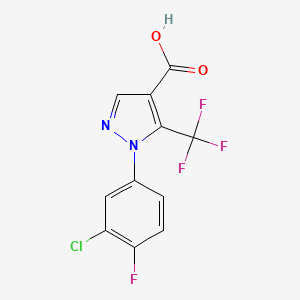
![2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}-N,N'-dicyclohexylpropanediamide](/img/structure/B14165612.png)
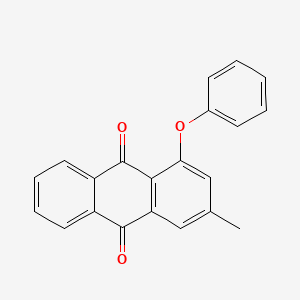
![3-Methoxy-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B14165619.png)
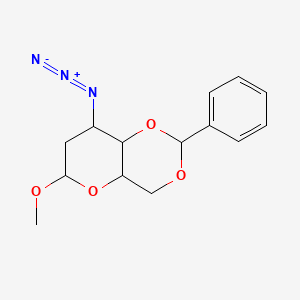
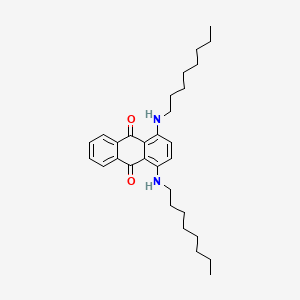


![1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14165634.png)
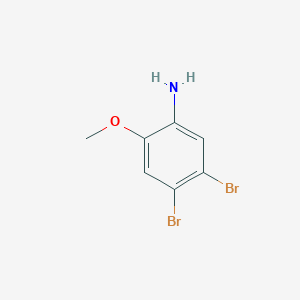
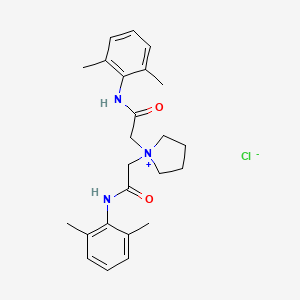
![5-(Butane-1-sulfonyl)-3-(1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B14165675.png)
![2-Bromo-7-chloro-4-fluorobenzo[d]thiazole](/img/structure/B14165679.png)
![ethyl 3-{(E)-[4-(2-fluorophenyl)piperazin-1-yl]diazenyl}-5-methoxy-1H-indole-2-carboxylate](/img/structure/B14165694.png)
